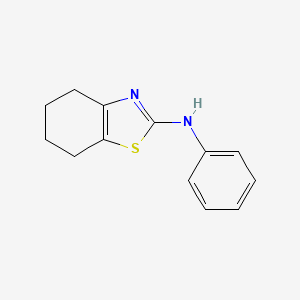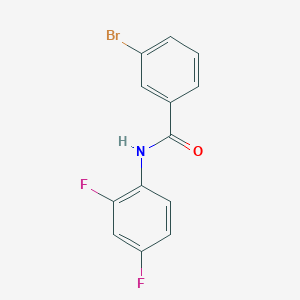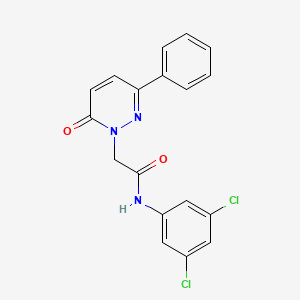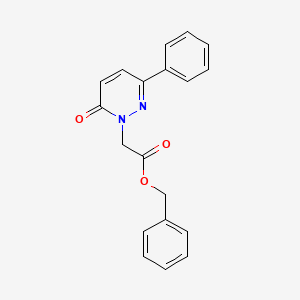![molecular formula C19H17NO4 B5675853 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5675853.png)
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide, also known as CAC-1, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chromenones, which are known for their diverse biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide involves the inhibition of various signaling pathways involved in cancer and inflammation. The compound inhibits the Akt/mTOR signaling pathway, which is essential for cell survival and proliferation. 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide also inhibits the NF-κB signaling pathway, which regulates the expression of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. The compound exhibits antioxidant activity by reducing the production of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes such as SOD and catalase. 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide also reduces the levels of lipid peroxidation, which is a marker of oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide is its diverse biological activities, which make it a promising candidate for drug development. The compound has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties, which are essential for the treatment of various diseases. Another advantage is the relatively simple synthesis method, which makes it easy to produce in large quantities.
One of the limitations of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide is the lack of in vivo studies. Most of the studies conducted so far have been in vitro, and there is a need for animal studies to assess the safety and efficacy of the compound. Another limitation is the lack of information on the pharmacokinetics and pharmacodynamics of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide, which are essential for drug development.
Future Directions
There are several future directions for the research on 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide. One of the areas of focus is the development of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide as a potential anti-cancer drug. Further studies are needed to assess the efficacy and safety of the compound in animal models and clinical trials. Another area of research is the development of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide as a potential anti-inflammatory drug. Studies are needed to assess the efficacy and safety of the compound in animal models of inflammation.
Other future directions include the development of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide as a potential antioxidant drug and the investigation of its potential for the treatment of other diseases such as viral infections and neurodegenerative diseases. The development of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide derivatives with improved pharmacokinetic and pharmacodynamic properties is also an area of interest.
Conclusion:
In conclusion, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide is a novel chemical compound with diverse biological activities. The compound has been extensively studied for its potential therapeutic applications, particularly in the areas of cancer and inflammation. The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide involves the inhibition of various signaling pathways involved in cancer and inflammation. Although there are limitations to the current research on 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide, the compound has promising potential for drug development. Further studies are needed to assess the safety and efficacy of the compound in animal models and clinical trials.
Synthesis Methods
The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide involves the condensation reaction between 7-hydroxy-4-methylcoumarin and N-(2-methylphenyl)acetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain a pure compound. The yield of the synthesis process is typically around 70-80%.
Scientific Research Applications
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-cancer activity. Studies have shown that 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. The compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide has also been shown to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin.
Another area of research is the anti-inflammatory activity of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages and monocytes. 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide also reduces the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response.
properties
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-5-3-4-6-16(12)20-18(21)11-23-14-7-8-15-13(2)9-19(22)24-17(15)10-14/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECDQSMAVQSJTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(cyclopropylsulfonyl)-9-(2-methoxyethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5675774.png)


![1,6-dimethyl-N-1-oxaspiro[4.4]non-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5675783.png)


![1-methyl-4-[5-(4-methyl-1,3-thiazol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-1-yl]piperidine](/img/structure/B5675810.png)
![9-(6-chloroquinolin-2-yl)-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5675826.png)
![6-[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-cyclopropyl-1H-1,2,4-triazol-1-yl]-2-methyl-1,3-benzothiazole](/img/structure/B5675828.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B5675833.png)
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5675840.png)

![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5675860.png)
![(3R*,4S*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5675867.png)